
4,6-Diiodo-o-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diiodo-o-cresol is an organic compound with the molecular formula C₇H₆I₂O It is a derivative of o-cresol, where two hydrogen atoms in the aromatic ring are substituted by iodine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diiodo-o-cresol typically involves the iodination of o-cresol. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure selective substitution at the 4 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Diiodo-o-cresol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction Reactions: The aromatic ring can undergo reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Scientific Research Applications
4,6-Diiodo-o-cresol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-diiodo-o-cresol involves its interaction with specific molecular targets. The iodine atoms in the compound can participate in halogen bonding, which can influence the compound’s reactivity and interaction with biological molecules. The hydroxyl group can form hydrogen bonds, further affecting its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
o-Cresol: The parent compound with no iodine substitution.
4,6-Dinitro-o-cresol: A compound with nitro groups instead of iodine atoms.
4,6-Dichloro-o-cresol: A compound with chlorine atoms instead of iodine.
Uniqueness
4,6-Diiodo-o-cresol is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms increase the molecular weight and influence the compound’s reactivity, making it suitable for specific applications in radiopharmaceuticals and organic synthesis.
Properties
CAS No. |
4186-52-1 |
---|---|
Molecular Formula |
C7H6I2O |
Molecular Weight |
359.93 g/mol |
IUPAC Name |
2,4-diiodo-6-methylphenol |
InChI |
InChI=1S/C7H6I2O/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
YLISSBPKELPEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.